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Compound of Interest

Compound Name: Cyclohexyl formate

CAS No.: 4351-54-6

Cat. No.: B3266764

Get Quote

Introduction

Cyclohexyl formate (C₇H₁₂O₂) is a carboxylic ester with a molecular weight of 128.17 g/mol .

[1] It is characterized by a cyclohexyl ring attached to a formate group. As a flavoring agent, its

structural elucidation and purity assessment are paramount, relying heavily on spectroscopic

methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the

spectroscopic data for cyclohexyl formate, intended for researchers and professionals in drug

development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework

of an organic molecule. Below are the expected chemical shifts for cyclohexyl formate based

on typical values for its constituent functional groups.

¹H NMR Spectroscopy
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In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the

formate proton and the protons of the cyclohexyl ring. The proton attached to the carbonyl

group (formate proton) is highly deshielded and appears significantly downfield. The proton on

the carbon atom of the cyclohexane ring that is directly attached to the oxygen atom (alpha-

proton) is also deshielded relative to the other ring protons.

Table 1: Predicted ¹H NMR Data for Cyclohexyl Formate
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Note: These are predicted values. Actual chemical shifts can vary depending on the solvent

and spectrometer frequency.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The carbonyl carbon of the formate group is characteristically found far downfield.

The carbon atom of the ring bonded to the oxygen (alpha-carbon) is also shifted downfield

compared to the other aliphatic carbons of the ring.

Table 2: Predicted ¹³C NMR Data for Cyclohexyl Formate
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Note: These are predicted values. Actual chemical shifts can vary based on experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of cyclohexyl formate is dominated by strong absorptions corresponding to the C=O and C-O

bonds of the ester group, as well as the C-H bonds of the cyclohexyl ring.

Table 3: Key IR Absorption Peaks for Cyclohexyl Formate
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Note: The values represent typical ranges for the specified functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. Electron Ionization (EI) is a common technique used for this purpose. The

molecular ion peak (M⁺) for cyclohexyl formate would be observed at an m/z corresponding

to its molecular weight.

Table 4: Electron Ionization (EI) Mass Spectrometry Data for Cyclohexyl Formate
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Data sourced from GC-MS analysis.[1]

Experimental Protocols
The data presented are typically acquired under standard laboratory conditions.

NMR Spectroscopy: Spectra are commonly recorded on spectrometers operating at

frequencies of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

IR Spectroscopy: An FTIR spectrometer is used to record the infrared spectrum. The sample

can be analyzed as a neat liquid between two salt plates (e.g., NaCl) or as a dilute solution

in a solvent like carbon tetrachloride (CCl₄).[1][2]

Mass Spectrometry: For GC-MS, the sample is introduced into a gas chromatograph for

separation before entering the mass spectrometer. The data cited was obtained using a
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HITACHI M-80B instrument with electron ionization (EI) at an energy of 70 eV.[1]

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

sample like cyclohexyl formate.
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A logical workflow for the spectroscopic analysis of an organic compound.

Proposed Mass Spectrometry Fragmentation of
Cyclohexyl Formate
The fragmentation pattern in mass spectrometry provides structural clues. The base peak at

m/z 82 is highly characteristic and results from the loss of formic acid via a rearrangement,

leading to a stable cyclohexene radical cation.
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Key fragmentation pathways for cyclohexyl formate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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